molecular formula C15H13N3O4S3 B2938620 methyl 3-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034426-73-6

methyl 3-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2938620
CAS RN: 2034426-73-6
M. Wt: 395.47
InChI Key: RCEADOJZRHESPT-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . Thiophene derivatives are essential in various fields, including medicinal chemistry and material science . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene has a five-membered ring structure made up of four carbon atoms and one sulfur atom . The sulfur atom contributes to the unique properties of thiophene and its derivatives .


Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions due to the presence of the sulfur atom and the π-electrons in the ring . For example, they can undergo electrophilic substitution reactions, similar to benzene .


Physical And Chemical Properties Analysis

Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . It has a molecular mass of 84.14 g/mol, and a density of 1.051 g/ml .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their structure and the target they interact with. For example, some thiophene derivatives are known to act as inhibitors of serotonin and norepinephrine reuptake .

Future Directions

Thiophene derivatives have shown a wide range of biological activities, making them a promising area for future research . They have potential applications in the treatment of various diseases, including depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain .

properties

IUPAC Name

methyl 3-[(3-thiophen-3-ylpyrazin-2-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S3/c1-22-15(19)14-12(3-7-24-14)25(20,21)18-8-11-13(17-5-4-16-11)10-2-6-23-9-10/h2-7,9,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEADOJZRHESPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate

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